molecular formula C11H9NO2 B1299004 Methyl isoquinoline-3-carboxylate CAS No. 27104-73-0

Methyl isoquinoline-3-carboxylate

Cat. No. B1299004
CAS RN: 27104-73-0
M. Wt: 187.19 g/mol
InChI Key: ZBCGBIZQNMVMPC-UHFFFAOYSA-N
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Description

Methyl isoquinoline-3-carboxylate is a compound that has been the subject of various synthetic methodologies due to its relevance in medicinal chemistry and as a building block in organic synthesis. The compound is characterized by the isoquinoline core, a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with a carboxylate group at the third position and a methyl group as a substituent.

Synthesis Analysis

The synthesis of isoquinoline derivatives has been explored through different approaches. One method involves the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes, which allows for the synthesis of C1-benzyl and -benzoyl isoquinolines . Another efficient method for synthesizing isoquinoline-3-carboxylate compounds has been reported, where a moderate yield was achieved by refluxing a specific methyl ester in HMTA/TFA . Additionally, novel synthetic routes have been developed for related compounds, such as the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles , and the one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been elucidated using various analytical techniques. For instance, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed by NMR, LC/MS, and single crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond . Similarly, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established by X-ray structural analysis .

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that are crucial for their functionalization and application in synthesis. For example, the formation of 3-methyl-1a,7b-dihydro-1H-cycloprop[c]isoquinoline from a specific carbamate involves a mechanism that includes the formation of a cis-arylcyclopropylamine . The Heck-mediated synthesis has also been employed to create complex structures such as naphtho[2,1-f]isoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. The presence of substituents and functional groups can affect properties such as solubility, melting point, and reactivity. For instance, the intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate affects its chemical behavior and stability . The synthesis of these compounds often involves conditions that take advantage of their physical properties, such as solvent-free processes assisted by microwave technology .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methodology : Methyl isoquinoline-3-carboxylates can be synthesized from aromatic 1,2-dialdehydes through a reaction with protected phosphonoglycine derivatives. This method enables the preparation of isoquinolines with electron-withdrawing groups on the benzene ring (Hiebl et al., 1999).
  • Efficient Synthesis Techniques : Another efficient synthesis method involves the refluxing of N-acetyl-(3′-hydroxy-4′-methoxy-5′-methyl)phenylalanine methyl ester in HMTA/TFA, yielding isoquinoline-3-carboxylate compound 3 with a moderate yield (Liao et al., 2008).

Mass Spectrometry and Analytical Applications

  • Mass Spectrometry Analysis : Isoquinoline-3-carboxamides, including methyl isoquinoline-3-carboxylate, have been studied for their unusual fragmentation behavior in mass spectrometry, which offers analytical tools for LC/MS(/MS) based screening procedures (Beuck et al., 2009).
  • Gas Phase Reaction Studies : Research on the gas-phase reactions of substituted isoquinolines in mass spectrometers after electrospray ionization and collision-induced dissociation has been conducted, highlighting their potential as prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).

Pharmaceutical and Biological Research

  • Potential in Benzodiazepine Receptor Research : this compound has been tested for its ability to bind to benzodiazepine receptors, indicating its potential utility in the development of receptor agonists and antagonists (Guzman et al., 1984).
  • Synthesis of Isoquinoline Derivatives : The synthesis of various isoquinoline derivatives, including this compound, has been explored, with applications in evaluating analgesic, anti-inflammatory, and antipyretic activities (Santagati et al., 1993).

Mechanism of Action

Isoquinoline-3-carboxylic acid (IQ3CA) demonstrated significant antibacterial activity against various plant bacteria . Treatment of bacterial cells with IQ3CA resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity . Additionally, the motility and exopolysaccharides production of the bacteria were inhibited, and biofilm formation was prevented .

Safety and Hazards

Methyl isoquinoline-3-carboxylate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Isoquinoline alkaloids are a large group of natural products in which isoquinolines form an important class . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, there is an urgent need to develop innovative and environmentally sustainable bactericides .

properties

IUPAC Name

methyl isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCGBIZQNMVMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352385
Record name methyl isoquinoline-3-carboxylate
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27104-73-0
Record name Methyl 3-isoquinolinecarboxylate
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Record name Methyl 3-isoquinolinecarboxylate
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Record name methyl isoquinoline-3-carboxylate
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Record name Methyl 3-isoquinolinecarboxylate
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Record name METHYL 3-ISOQUINOLINECARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the carbonyl group in methyl isoquinoline-3-carboxylate for its binding affinity to benzodiazepine receptors?

A1: Research suggests that the presence of a carbonyl group at the 3-position of both beta-carbolines and isoquinolines is crucial for their binding affinity to benzodiazepine receptors [, ]. this compound, possessing this structural feature, exhibits moderate binding affinity. Studies comparing various beta-carboline derivatives showed that those with carbonyl-containing substituents (like CO2Me in this compound) at the 3-position demonstrated higher in vitro potency compared to derivatives with alcohol substituents []. This highlights the importance of the carbonyl moiety for interaction with the benzodiazepine receptor.

Q2: How does the structure of this compound relate to its activity compared to beta-carbolines?

A2: Both this compound and beta-carbolines share structural similarities that contribute to their interaction with benzodiazepine receptors. While beta-carbolines have a tricyclic structure, this compound possesses a bicyclic isoquinoline core. Despite this difference, both compounds feature a carbonyl group at the 3-position, considered crucial for binding [, ]. The research indicates that this shared feature allows this compound, despite being structurally simpler than beta-carbolines, to bind to benzodiazepine receptors, albeit with moderate affinity.

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